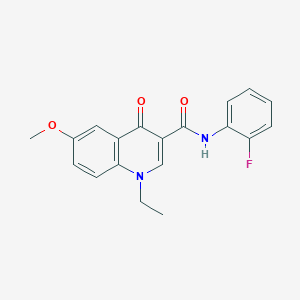

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a quinoline core, makes it an interesting subject for research in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-3-22-11-14(19(24)21-16-7-5-4-6-15(16)20)18(23)13-10-12(25-2)8-9-17(13)22/h4-11H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRJBXLDTCVRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step synthetic routes. These routes often start with the synthesis of the quinoline core, followed by the introduction of the ethyl, fluorophenyl, and methoxy groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the interactions between small molecules and biological targets.

Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

1-ethyl-N-(2-fluorophenyl)piperidin-4-amine: This compound has a similar fluorophenyl group but a different core structure.

1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-4-sulfonamide: This compound also contains a fluorophenyl group but has a pyrazole core instead of a quinoline core. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can result in distinct biological and chemical properties.

Biological Activity

1-Ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through a synthesis of available literature, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that quinolone derivatives exhibit significant antimicrobial properties. The compound under study has shown efficacy against various bacterial strains, particularly Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

The MIC values indicate that this compound is particularly effective against E. coli, suggesting its potential use in treating infections caused by this pathogen.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The IC50 values indicate that the compound exhibits potent anticancer activity, particularly against HeLa cells, making it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with bacterial growth and cancer cell proliferation.

- Antibacterial Mechanism : The compound interferes with DNA gyrase, an enzyme crucial for bacterial DNA replication.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of the compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the effectiveness against multi-drug resistant strains.

- Findings : The compound demonstrated significant activity against resistant strains of E. coli and S. aureus with no observed cytotoxicity in human cell lines at therapeutic doses.

-

Case Study on Anticancer Properties :

- Objective : To evaluate the effect on tumor growth in vivo.

- Findings : In xenograft models, treatment with the compound resulted in a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.